2-Bromo-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-Bromo-5-phenyl-1,3,4-oxadiazole is a compound that belongs to the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The presence of the bromo and phenyl substituents on the oxadiazole ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity and potential applications .
Synthesis Analysis
The synthesis of derivatives of 2-Bromo-5-phenyl-1,3,4-oxadiazole involves multiple steps, starting from basic precursors to the final oxadiazole compounds. For instance, the synthesis of N-substituted derivatives involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by conversion to carbohydrazide and subsequent reactions leading to the target compounds . Another approach includes the dehydration of diarylhydrazide to yield 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives . The synthesis routes are characterized by various reaction conditions, such as the use of weak bases, polar aprotic solvents, and specific catalysts like palladium in Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystallographic studies have revealed that substituents on the oxadiazole ring can influence the planarity of the molecule, which is crucial for its electronic properties and reactivity . The molecular orbital calculations, such as semi-empirical and ab initio methods, have provided insights into the bond angles, bond lengths, and torsion angles, which are remarkably close to the experimental values .
Chemical Reactions Analysis
The reactivity of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives has been explored in various chemical reactions. For example, the reaction with sodium azide in anhydrous dimethylformamide leads to deoxygenative coupling reactions . The bromine substituent on the oxadiazole ring is reactive and can participate in further chemical transformations, such as Suzuki cross-coupling reactions to yield symmetrically substituted derivatives . Additionally, reactions with bromine and lead tetra-acetate have been used to synthesize triazolo[3,4-b][1,3,4]oxadiazoles, showcasing the versatility of the oxadiazole ring as a reactive site .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole derivatives are influenced by the nature of the substituents attached to the oxadiazole ring. These properties include absorption and emission spectra, photoluminescent properties, and electrochemical behavior . The presence of aryl groups affects the UV absorption and photoluminescent properties, which are important for applications in optoelectronics and as electroluminescent materials . The nonlinear optical properties of these derivatives have also been investigated, indicating their potential use in optical limiting applications .
Scientific Research Applications
1. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Medicinal Chemistry Oxadiazoles, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, are heterocyclic compounds that have been studied extensively in medicinal chemistry . They have been employed in the preparation of various drugs with anti-cancer, anti-HIV, anti-TB, and anti-hepatitis properties . For instance, 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives have shown anti-breast cancer activity against receptor-positive (MCF-7) and receptor-negative (MDA-MB 231) breast cancer cell lines .
2. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Solar Cell Applications Oxadiazole derivatives have also been introduced as both auxiliary acceptor and spacer in dye-sensitized solar cell studies with significant efficiency . The specific methods of application or experimental procedures would depend on the design of the solar cell and the role of the oxadiazole derivative within it.
3. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Diode and Liquid Crystal Fields Oxadiazole derivatives, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have found applications in diode and liquid crystal fields . They are suitable materials in the construction of Organic Light-Emitting Diodes (OLEDs) .
4. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antimicrobial Applications Oxadiazole derivatives, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have been found to possess antimicrobial properties . For instance, 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline derivatives have shown antimicrobial activity against S. aureus, E. coli, B. Subtilis, and P. aeruginosa .
5. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antiviral Applications Oxadiazole derivatives have also been reported to have antiviral properties . The specific methods of application or experimental procedures would depend on the design of the antiviral drug and the role of the oxadiazole derivative within it .
6. 2-Bromo-5-phenyl-1,3,4-oxadiazole in Antidiabetic Applications Oxadiazoles, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, have been studied for their antidiabetic properties . The specific methods of application or experimental procedures would depend on the design of the antidiabetic drug and the role of the oxadiazole derivative within it .
properties
IUPAC Name |
2-bromo-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNHCRGHQLOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585415 | |
Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
51039-53-3 | |
Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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